molecular formula C4H2F2N2 B1295326 2,4-Difluoropyrimidine CAS No. 2802-61-1

2,4-Difluoropyrimidine

Cat. No. B1295326
CAS RN: 2802-61-1
M. Wt: 116.07 g/mol
InChI Key: JZSYSXZDIQUOGP-UHFFFAOYSA-N
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Description

2,4-Difluoropyrimidine is a fluorinated pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The presence of fluorine atoms can significantly alter the physical, chemical, and biological properties of these molecules, making them of particular interest in the development of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of fluorinated pyrimidines, such as 2,4-difluoropyrimidine, often involves the introduction of fluorine atoms or fluorinated groups into the pyrimidine ring. For instance, the synthesis of 2-methylthio-4,6-difluoropyrimidine, an important intermediate for herbicides, is achieved through a four-step reaction starting from sulfocarbamidediethyl malonate, with subsequent reactions involving sodium methanol, dimethyl sulfate, phosphorus oxychloride, and potassium fluoride, resulting in a yield and purity of 56% and 90%, respectively . Similarly, the synthesis of 4-trifluoromethylpyrido[1,2-a]pyrimidin-2-ones is reported to proceed via the addition of substituted 2-aminopyridines to activated alkynoates under mild conditions .

Molecular Structure Analysis

The molecular structure of fluorinated pyrimidines is characterized by the presence of one or more fluorine atoms on the pyrimidine ring, which can influence the molecule's electronic distribution and conformation. For example, the synthesis and crystal structure analysis of 4-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine revealed that the molecule assumes a planar conformation except for the fluorine atoms . The introduction of fluorine can also bias the sugar conformation in nucleoside analogs, as seen in 2'-deoxy-2',4'-difluoroarabinouridine, where the 4'-fluorine steers the sugar pucker toward the RNA-like North conformation .

Chemical Reactions Analysis

Fluorinated pyrimidines can undergo various chemical reactions, including regioselective synthesis and cross-coupling reactions. For instance, the regioselective synthesis of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives and their further diversification through S(N)Ar and metal-catalyzed cross-coupling reactions have been reported, demonstrating the orthogonality of reactive centers in these molecules . Additionally, the activation of the C-F bond in 2,4,6-trifluoropyrimidine using nickel-assisted reactions has been described, leading to the synthesis of new pyrimidine and pyrimidinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyrimidines are influenced by the presence of fluorine atoms. These compounds generally exhibit good thermal stability and, in some cases, display interesting optical properties, such as blue light emissions, as observed in a series of 2-amino-4-aryl-6-(9,9′-spirobifluoren-2-yl)pyrimidines . The introduction of fluorine can also affect the thermal stability and RNase H substrate activity of nucleic acid analogs, as seen in the case of 2'-deoxy-2',4'-difluoroarabinose-modified nucleic acids .

Scientific Research Applications

1. Understanding Fluoropyrimidine Metabolism and Toxicity in Cancer Treatment

A study by Yang et al. (2010) focused on fluoropyrimidine drugs, such as 5-FU, used in head and neck cancer. The research highlights the importance of DPD (dihydropyrimidine dehydrogenase) functional screening in anticipating 5-FU-related toxicities and customizing treatment dosages, thereby reducing severe toxicities while maintaining treatment efficacy.

2. Exploring the Pharmacokinetics of Novel Nucleosides in Cancer Treatment

Hong et al. (2006) conducted a study on TAS-102, a novel nucleoside formed by combining α,α,α-trifluorothymidine (FTD) with a thymidine phosphorylase inhibitor (TPI). This research aimed to determine the maximum tolerated dose and pharmacokinetics of TAS-102 in patients with solid tumors, contributing to understanding the safety and efficacy of new pyrimidine-based treatments in oncology (Hong et al., 2006).

3. Investigating the Role of Pyrimidines in Infectious Disease Chemotherapy

Roth and Cheng (1982) discussed the role of 2,4-diaminopyrimidines, including developments since 1970. Their research encompasses the use of these compounds in the chemotherapy of infectious diseases, particularly focusing on their activity through the inhibition of dihydrofolate reductase, which is crucial for life processes and varies across species (Roth & Cheng, 1982).

Safety And Hazards

2,4-Difluoropyrimidine is classified as a flammable liquid (Category 3), and it may cause skin irritation (Category 2) and serious eye damage (Category 1). It may also be harmful if swallowed (Acute Tox. 4 Oral) and may cause respiratory irritation (STOT SE 3) .

properties

IUPAC Name

2,4-difluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F2N2/c5-3-1-2-7-4(6)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSYSXZDIQUOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182296
Record name Pyrimidine, 2,4-difluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoropyrimidine

CAS RN

2802-61-1
Record name Pyrimidine, 2,4-difluoro-
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Record name 2802-61-1
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Record name Pyrimidine, 2,4-difluoro-
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Record name 2,4-Difluoropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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